3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction conditions often include mild heating and the use of a solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
- 3-Methoxyphenylacetic acid
- 3-Methoxyphenylboronic acid
- 3-(3-Methoxyphenyl)propionic acid
Comparison: Compared to these similar compounds, 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity. The methoxy group on the phenyl ring also influences its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQUJAJLOOAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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